molecular formula C15H21NO2 B8017804 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8017804
M. Wt: 247.33 g/mol
InChI Key: AGBCHVAEEBGRIQ-UHFFFAOYSA-N
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Description

8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a benzylamine derivative with an epoxide under basic conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the spirocyclic nitrogen, potentially leading to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

    8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but with an additional carbon in the ring.

    8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.3]heptane: Similar structure with one less carbon in the ring.

    8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[4.4]decane: Larger spirocyclic structure with additional carbons.

Uniqueness: 8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spirocyclic core. This combination of features allows for distinct chemical reactivity and potential biological activity compared to other spirocyclic compounds.

Properties

IUPAC Name

8-benzyl-7-propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(2)14-9-18-15(10-17-11-15)16(14)8-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBCHVAEEBGRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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